molecular formula C8H10O4 B13984569 2-Methylidene-4-oxo-4-prop-2-enoxybutanoic acid CAS No. 5393-28-2

2-Methylidene-4-oxo-4-prop-2-enoxybutanoic acid

Cat. No.: B13984569
CAS No.: 5393-28-2
M. Wt: 170.16 g/mol
InChI Key: KAUVYPZCBVZESR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Methylidene-4-oxo-4-prop-2-enoxybutanoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methylene and prop-2-enoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methylidene-4-oxo-4-prop-2-enoxybutanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methylidene-4-oxo-4-prop-2-enoxybutanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can influence biological processes and pathways. The specific molecular targets and pathways involved depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

2-Methylidene-4-oxo-4-prop-2-enoxybutanoic acid can be compared with other similar compounds, such as:

    Butanedioic acid derivatives: These compounds share a similar backbone but differ in their functional groups.

    Methylene-substituted acids: These compounds have a methylene group attached to different acid backbones.

    Prop-2-enoxy-substituted acids: These compounds have a prop-2-enoxy group attached to various acid backbones.

Properties

IUPAC Name

2-methylidene-4-oxo-4-prop-2-enoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-3-4-12-7(9)5-6(2)8(10)11/h3H,1-2,4-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUVYPZCBVZESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277894
Record name 2-methylidene-4-oxo-4-prop-2-enoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5393-28-2
Record name Succinic acid, 4-allyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4680
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylidene-4-oxo-4-prop-2-enoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylidene-4-oxo-4-prop-2-enoxybutanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU8DH295J6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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